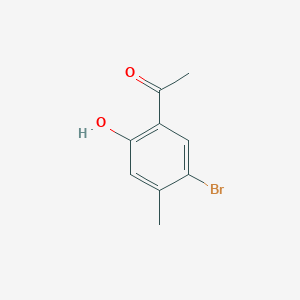

5'-Bromo-2'-hydroxy-4'-methylacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-Bromo-2’-hydroxy-4’-methylacetophenone is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetophenone, characterized by the presence of a bromine atom at the 5’ position, a hydroxyl group at the 2’ position, and a methyl group at the 4’ position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5’-Bromo-2’-hydroxy-4’-methylacetophenone can be synthesized through several methods. One common approach involves the bromination of 2’-hydroxy-4’-methylacetophenone using bromine in glacial acetic acid. This reaction typically yields the desired product in high purity .

Another method involves the reaction of 2-hydroxyacetophenone with bromine in 50% aqueous acetic acid, resulting in the formation of 5’-bromo-2’-hydroxyacetophenone . The reaction conditions are relatively mild, and the yield is generally high.

Industrial Production Methods

Industrial production of 5’-Bromo-2’-hydroxy-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5’-Bromo-2’-hydroxy-4’-methylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-bromo-2’-hydroxy-4’-methylbenzaldehyde, while reduction of the carbonyl group can produce 5’-bromo-2’-hydroxy-4’-methylbenzyl alcohol.

Aplicaciones Científicas De Investigación

5’-Bromo-2’-hydroxy-4’-methylacetophenone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5’-Bromo-2’-hydroxy-4’-methylacetophenone depends on its specific application. For instance, as a ligand in metallocene complexes, it coordinates with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.

In biological systems, the compound’s spermicidal activity may involve disruption of sperm cell membranes or interference with cellular signaling pathways . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4’-methylacetophenone: Similar structure but lacks the hydroxyl group at the 2’ position.

5’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the methyl group at the 4’ position.

2-Hydroxy-5’-methylacetophenone: Similar structure but lacks the bromine atom at the 5’ position.

Uniqueness

5’-Bromo-2’-hydroxy-4’-methylacetophenone is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the formation of complex molecules with diverse biological and industrial applications.

Actividad Biológica

5'-Bromo-2'-hydroxy-4'-methylacetophenone is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of contraceptives and antimicrobial agents. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.

Spermicidal Activity

One of the most notable biological activities of this compound is its spermicidal activity . Research indicates that this compound can disrupt sperm cell membranes, thereby inhibiting sperm motility and function. This property makes it a candidate for further development as a contraceptive agent. The mechanism of action may involve interference with cellular signaling pathways critical for sperm viability and motility.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . In vitro studies demonstrate that this compound exhibits significant activity against various bacteria and fungi. The compound's ability to inhibit microbial growth suggests potential applications in treating infections or as a preservative in pharmaceutical formulations .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that this compound may induce apoptosis in certain cancer cells, contributing to its potential as an anticancer agent. The cytotoxic mechanism appears to involve the induction of DNA fragmentation and modulation of apoptotic gene expression, specifically up-regulating pro-apoptotic genes like P53 and Bax while down-regulating anti-apoptotic genes such as Bcl-2 .

Summary of Biological Activities

Synthetic Routes

This compound can be synthesized through several methods:

- Bromination of 2'-Hydroxy-4'-methylacetophenone : This method involves treating 2'-hydroxy-4'-methylacetophenone with bromine in glacial acetic acid, yielding high-purity results.

- Reaction with Bromine in Aqueous Acetic Acid : Another approach utilizes bromine in 50% aqueous acetic acid to achieve the desired product.

Industrial Production

For industrial applications, continuous flow reactors can enhance the efficiency and yield of the production process. Optimized reaction conditions are crucial for large-scale synthesis, ensuring that the compound's purity meets pharmaceutical standards.

Study on Spermicidal Activity

A study conducted by researchers assessed the spermicidal efficacy of various compounds, including this compound. Results indicated a significant reduction in sperm motility at specific concentrations, supporting its candidacy for contraceptive development.

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. The compound demonstrated effective inhibition zones comparable to standard antibiotics, suggesting its potential use as a natural preservative or therapeutic agent .

Cytotoxicity Assessment

A recent investigation into the cytotoxic effects revealed that treatment with this compound led to significant apoptosis in colon cancer cell lines (HCT116). The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a clear dose-dependent response .

Propiedades

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVIRUUBEJLZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.